molecular formula C3H7ClN4 B1610634 3-Methyl-4H-1,2,4-triazol-4-amine CAS No. 26601-17-2

3-Methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B1610634
CAS No.: 26601-17-2
M. Wt: 134.57 g/mol
InChI Key: XYFLJRJMQDKZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

3-Methyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has been studied for its antimicrobial properties . It has shown promising activity against bacterial strains such as Escherichia coli and Bacillus subtilis, and fungal strains like Aspergillus niger and Candida albicans . Therefore, the primary targets of this compound are likely to be key proteins or enzymes in these microorganisms that are essential for their growth and survival.

Mode of Action

It’s known that triazole compounds often work by inhibiting the cytochrome p450-dependent 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the microorganism .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the synthesis of ergosterol in fungi. By inhibiting the enzyme involved in the 14α-demethylation of lanosterol, the compound disrupts the production of ergosterol, leading to alterations in the cell membrane that result in increased permeability and leakage of essential cellular components .

Result of Action

The result of the action of this compound is the inhibition of growth and proliferation of certain bacteria and fungi. By disrupting the integrity of the cell membrane through the inhibition of ergosterol synthesis, the compound causes the death of these microorganisms, thereby exerting its antimicrobial effect .

Properties

IUPAC Name

3-methyl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXVQYBDSTZZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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